molecular formula C10H7N3O B7809493 10H-pyrimido[1,2-a]benzimidazol-2-one

10H-pyrimido[1,2-a]benzimidazol-2-one

Cat. No.: B7809493
M. Wt: 185.18 g/mol
InChI Key: IZRYCLMZDYFCMJ-UHFFFAOYSA-N
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Description

Compound “10H-pyrimido[1,2-a]benzimidazol-2-one” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “10H-pyrimido[1,2-a]benzimidazol-2-one” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformation. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous flow processes to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Compound “10H-pyrimido[1,2-a]benzimidazol-2-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformation.

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often involve nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Compound “10H-pyrimido[1,2-a]benzimidazol-2-one” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical syntheses.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of compound “10H-pyrimido[1,2-a]benzimidazol-2-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “10H-pyrimido[1,2-a]benzimidazol-2-one” is unique in its chemical structure and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

10H-pyrimido[1,2-a]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-9-5-6-13-8-4-2-1-3-7(8)11-10(13)12-9/h1-6H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRYCLMZDYFCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC(=O)C=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC3=NC(=O)C=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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